molecular formula C15H14N2OS B2664822 N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide CAS No. 330189-61-2

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide

Cat. No.: B2664822
CAS No.: 330189-61-2
M. Wt: 270.35
InChI Key: SJSRKKZGCPZQEE-UHFFFAOYSA-N
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Description

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopropanecarboxamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the cyclopropanecarboxamide moiety .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The process may include steps such as nitration, reduction, cyclization, and amide formation, each requiring specific reaction conditions and catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-14(10-5-6-10)17-15-16-13-11-4-2-1-3-9(11)7-8-12(13)19-15/h1-4,10H,5-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSRKKZGCPZQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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